(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate
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Overview
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and is esterified with 4-fluorobenzenecarboxylate.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by pyrazole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.
Chlorination: The methyl group at the 5-position of the pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the pyrazole derivative with 4-fluorobenzenecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets, such as kinases or G-protein coupled receptors.
Medicine
Medicinally, pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl benzoate
- (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-chlorobenzenecarboxylate
- (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-methylbenzenecarboxylate
Uniqueness
The presence of the 4-fluorobenzenecarboxylate ester in (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-22-17(19)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(20)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGZAXQXYDBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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